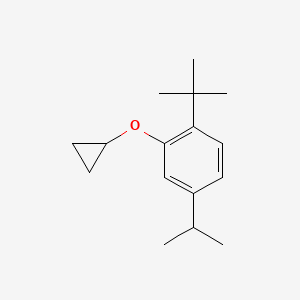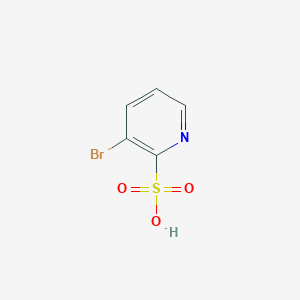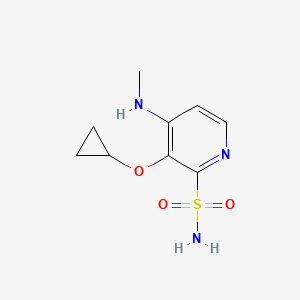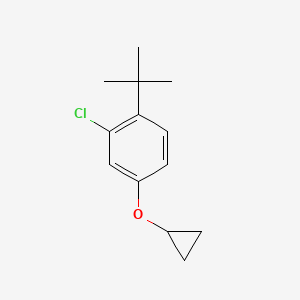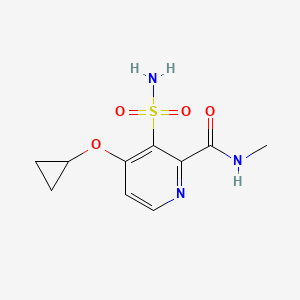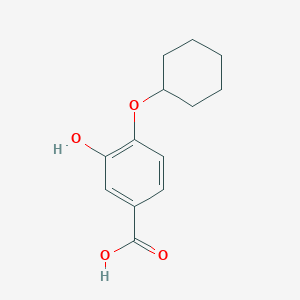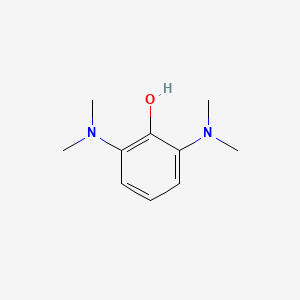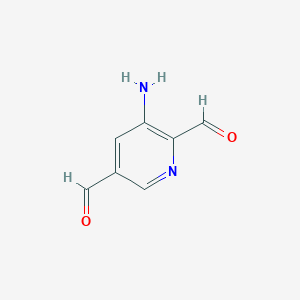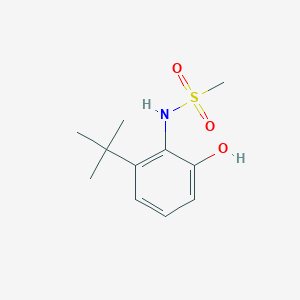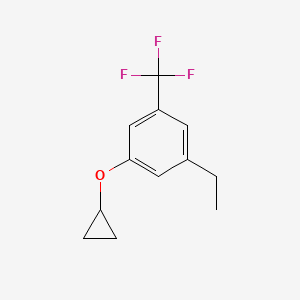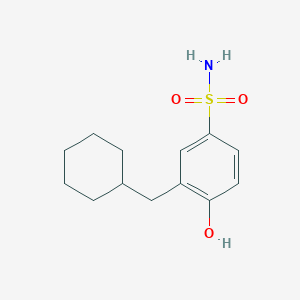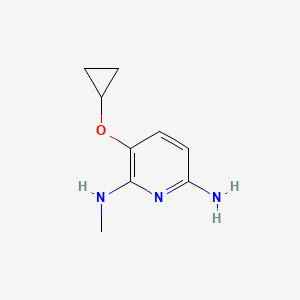
3-Cyclopropoxy-N2-methylpyridine-2,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-CYCLOPROPOXY-2-N-METHYLPYRIDINE-2,6-DIAMINE is a compound belonging to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPROPOXY-2-N-METHYLPYRIDINE-2,6-DIAMINE typically involves the cyclopropanation of a pyridine derivative followed by methylation and amination reactions. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclopropanation: This step involves the introduction of a cyclopropyl group to the pyridine ring. Reagents such as diazomethane or cyclopropyl bromide can be used in the presence of a catalyst.
Amination: The final step involves the introduction of amino groups to the pyridine ring. This can be done using ammonia or primary amines under suitable reaction conditions.
Industrial Production Methods
Industrial production of 3-CYCLOPROPOXY-2-N-METHYLPYRIDINE-2,6-DIAMINE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-CYCLOPROPOXY-2-N-METHYLPYRIDINE-2,6-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the pyridine ring are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, nucleophiles, and suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
3-CYCLOPROPOXY-2-N-METHYLPYRIDINE-2,6-DIAMINE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may have potential as enzyme inhibitors or activators.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. They may serve as lead compounds in drug discovery and development.
Industry: In the industrial sector, the compound can be used in the production of agrochemicals, materials, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-CYCLOPROPOXY-2-N-METHYLPYRIDINE-2,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: A basic heterocyclic organic compound with a similar structure but without the cyclopropoxy and methylamino groups.
2,6-Diaminopyridine: A pyridine derivative with amino groups at the 2 and 6 positions but lacking the cyclopropoxy and N-methyl groups.
Cyclopropylamine: A compound with a cyclopropyl group attached to an amine, but without the pyridine ring.
Uniqueness
3-CYCLOPROPOXY-2-N-METHYLPYRIDINE-2,6-DIAMINE is unique due to its combination of a cyclopropoxy group, a pyridine ring, and N-methylamino groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C9H13N3O |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-2-N-methylpyridine-2,6-diamine |
InChI |
InChI=1S/C9H13N3O/c1-11-9-7(13-6-2-3-6)4-5-8(10)12-9/h4-6H,2-3H2,1H3,(H3,10,11,12) |
Clave InChI |
CIPCQTVBPHXJTC-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=CC(=N1)N)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


